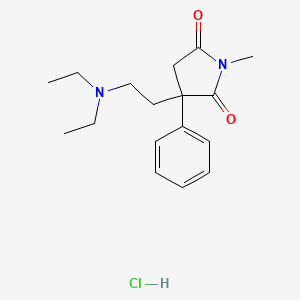
(+-)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride is a synthetic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride typically involves multiple steps. One common method includes the alkylation of N-methyl-2-phenylsuccinimide with 2-(diethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Diethylamino)ethoxy)ethanol
- Ethanethiol, 2-(diethylamino)-
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
Compared to similar compounds, (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride stands out due to its specific structural features and chemical properties. Its unique combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
100786-96-7 |
|---|---|
Molekularformel |
C17H25ClN2O2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-1-methyl-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-4-19(5-2)12-11-17(14-9-7-6-8-10-14)13-15(20)18(3)16(17)21;/h6-10H,4-5,11-13H2,1-3H3;1H |
InChI-Schlüssel |
DJPDTJFYRZLFNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1(CC(=O)N(C1=O)C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















